2,6-Diethylpyrimidin-4-amine

Description

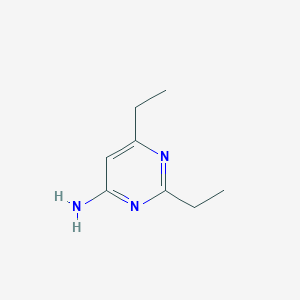

2,6-Diethylpyrimidin-4-amine is a pyrimidine derivative featuring ethyl substituents at the 2- and 6-positions and an amine group at the 4-position. Pyrimidine derivatives are critical in medicinal chemistry due to their role as scaffolds in drug design, particularly for kinase inhibitors and antiviral agents. Ethyl groups are bulkier and more lipophilic than methyl or halogen substituents, which may influence solubility, metabolic stability, and binding affinity in biological systems .

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2,6-diethylpyrimidin-4-amine |

InChI |

InChI=1S/C8H13N3/c1-3-6-5-7(9)11-8(4-2)10-6/h5H,3-4H2,1-2H3,(H2,9,10,11) |

InChI Key |

ZUYQFBZWGYKKAX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=N1)CC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted malononitrile with formamide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.

Substitution: The amino group at the 4 position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,6-Diethylpyrimidin-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Diethylpyrimidin-4-amine involves its interaction with specific molecular targets. The amino group at the 4 position allows it to form hydrogen bonds with biological molecules, influencing various biochemical pathways. The compound can inhibit enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents on the pyrimidine ring significantly alters physicochemical and biological behaviors. Below is a comparative analysis based on substituent type and position:

Key Observations:

- Biological Activity : N-Aryl-2,6-dimethylfuropyrimidin-4-amines demonstrate that steric bulk at the 2,6-positions can enhance target selectivity in kinase inhibition .

Biological Activity

2,6-Diethylpyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in inflammatory and cancer pathways. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C8H12N4

- Molecular Weight : 168.21 g/mol

- IUPAC Name : this compound

The compound features a pyrimidine ring substituted at the 2 and 6 positions with ethyl groups and an amino group at the 4 position. This arrangement is crucial for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through inhibition of specific kinases. Notably, it has been studied for its role as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), which is implicated in inflammatory responses and various cancers.

- IRAK4 Inhibition : The compound has shown significant potency against IRAK4 with an IC50 value in the low nanomolar range (27 nM) in biochemical assays. This inhibition leads to decreased activation of downstream signaling pathways such as NF-κB, which is critical in inflammation and immune responses .

- Selectivity : The selectivity profile of this compound is noteworthy, with over 100-fold selectivity against a broad panel of kinases (99 out of 111 tested) indicating its potential for reduced off-target effects .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- In Vitro Studies : In cellular models, treatment with the compound resulted in a marked decrease in inflammatory cytokine production. For instance, THP1-XBlue cells stimulated with lipopolysaccharide (LPS) showed reduced NF-κB activation upon treatment with the compound .

- In Vivo Efficacy : Preliminary animal studies indicated that administration of this compound led to reduced symptoms in models of rheumatoid arthritis and other inflammatory conditions. These findings suggest potential therapeutic applications in chronic inflammatory diseases .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at the C-2 and C-5 positions of the pyrimidine core can enhance both potency and selectivity. For example, substituting different alkyl groups at these positions has been shown to significantly affect binding affinity and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.